2-[2-(2-Methoxyethoxy)ethoxy]ethane-1-sulfonyl chloride 2-[2-(2-Methoxyethoxy)ethoxy]ethane-1-sulfonyl chloride
Brand Name: Vulcanchem
CAS No.: 1342017-76-8
VCID: VC3408548
InChI: InChI=1S/C7H15ClO5S/c1-11-2-3-12-4-5-13-6-7-14(8,9)10/h2-7H2,1H3
SMILES: COCCOCCOCCS(=O)(=O)Cl
Molecular Formula: C7H15ClO5S
Molecular Weight: 246.71 g/mol

2-[2-(2-Methoxyethoxy)ethoxy]ethane-1-sulfonyl chloride

CAS No.: 1342017-76-8

Cat. No.: VC3408548

Molecular Formula: C7H15ClO5S

Molecular Weight: 246.71 g/mol

* For research use only. Not for human or veterinary use.

2-[2-(2-Methoxyethoxy)ethoxy]ethane-1-sulfonyl chloride - 1342017-76-8

Specification

CAS No. 1342017-76-8
Molecular Formula C7H15ClO5S
Molecular Weight 246.71 g/mol
IUPAC Name 2-[2-(2-methoxyethoxy)ethoxy]ethanesulfonyl chloride
Standard InChI InChI=1S/C7H15ClO5S/c1-11-2-3-12-4-5-13-6-7-14(8,9)10/h2-7H2,1H3
Standard InChI Key MOWNETJQZGGNTN-UHFFFAOYSA-N
SMILES COCCOCCOCCS(=O)(=O)Cl
Canonical SMILES COCCOCCOCCS(=O)(=O)Cl

Introduction

Fundamental Characteristics and Identification

2-[2-(2-Methoxyethoxy)ethoxy]ethane-1-sulfonyl chloride is identified by the CAS number 1342017-76-8. It is classified as a sulfonyl chloride compound, characterized by the presence of a sulfonyl group (–SO2Cl) attached to a branched ether chain. This compound's molecular architecture facilitates its role as an important reagent in organic synthesis and pharmaceutical development.

The compound features several key identifiers that enable its precise recognition in chemical databases and literature:

Basic Identification Data

ParameterValue
CAS Number1342017-76-8
MDL NumberMFCD19675926
Molecular FormulaC₇H₁₅ClO₅S
Molecular Weight246.71 g/mol
SMILESCOCCOCCOCCS(=O)(=O)Cl
InChIInChI=1S/C7H15ClO5S/c1-11-2-3-12-4-5-13-6-7-14(8,9)10/h2-7H2,1H3
InChIKeyMOWNETJQZGGNTN-UHFFFAOYSA-N

The compound's structural definition incorporates a triethylene glycol monomethyl ether backbone with a sulfonyl chloride functional group, creating a unique chemical entity with specialized reactivity patterns .

Structural Features and Chemical Properties

The molecular structure of 2-[2-(2-Methoxyethoxy)ethoxy]ethane-1-sulfonyl chloride consists of a linear chain of ether linkages terminated by a methoxy group at one end and a sulfonyl chloride group at the other. This structural arrangement confers specific chemical behaviors that determine its reactivity profile and applications.

Structural Components

The compound contains:

  • A methoxy terminal group (CH₃O-)

  • Three ethoxy segments (-CH₂CH₂O-)

  • A terminal sulfonyl chloride group (-SO₂Cl)

This structural configuration results in a molecule with amphiphilic properties, featuring both hydrophilic (ether linkages) and reactive electrophilic (sulfonyl chloride) components. The ether chain provides solubility in organic solvents, while the sulfonyl chloride group serves as the reactive center for various transformations .

Spectroscopic Properties

The compound exhibits distinctive spectroscopic patterns, with predicted collision cross-section data providing valuable information for analytical identification. These values are particularly relevant for mass spectrometry analyses:

Adductm/zPredicted CCS (Ų)
[M+H]⁺247.04015151.6
[M+Na]⁺269.02209160.3
[M+NH₄]⁺264.06669157.6
[M+K]⁺284.99603153.9
[M-H]⁻245.02559148.5
[M+Na-2H]⁻267.00754152.8
[M]⁺246.03232152.4
[M]⁻246.03342152.4

Synthesis and Reactivity

The synthesis of 2-[2-(2-Methoxyethoxy)ethoxy]ethane-1-sulfonyl chloride involves specialized chemical processes that require careful control to ensure high yields and purity. Understanding its reactivity is essential for utilizing this compound in various chemical applications.

Reactivity Profile

The primary reactivity of 2-[2-(2-Methoxyethoxy)ethoxy]ethane-1-sulfonyl chloride stems from the electrophilic nature of its sulfonyl chloride group. This functional group readily undergoes nucleophilic substitution reactions with various nucleophiles:

  • With amines: Forms sulfonamides (-SO₂NR₂)

  • With alcohols: Forms sulfonate esters (-SO₂OR)

  • With thiols: Forms thiosulfonates (-SO₂SR)

These reactions occur through nucleophilic attack at the sulfur atom, with displacement of the chloride leaving group. The presence of the ether chain in the molecule may influence the reactivity by providing solubility in various media and potentially through electronic effects.

Applications in Chemical Synthesis and Drug Development

2-[2-(2-Methoxyethoxy)ethoxy]ethane-1-sulfonyl chloride serves several important functions in chemical synthesis, particularly in the pharmaceutical industry. Its unique reactivity profile makes it a valuable tool for creating complex molecular structures.

Pharmaceutical Synthesis

ParameterClassification
Signal WordDanger
Hazard StatementsH335-H314 (May cause respiratory irritation; Causes severe skin burns and eye damage)
Precautionary StatementsP260-P264-P271-P280-P301+P330+P331-P303+P361+P353-P304+P340-P305+P351+P338-P310-P363-P403+P233-P405-P501
UN Number3265
Transport Class8 (Corrosive)
Packing GroupIII

These hazard classifications indicate that the compound requires appropriate safety measures during handling, storage, and disposal .

Research Significance and Future Directions

Current research into 2-[2-(2-Methoxyethoxy)ethoxy]ethane-1-sulfonyl chloride focuses primarily on its reactivity with various nucleophiles and its potential applications in medicinal chemistry. The compound's unique structure offers opportunities for further exploration in several areas.

Current Research Focus

Research efforts focus on understanding:

  • Reaction kinetics with different nucleophiles

  • Selectivity patterns in complex molecular environments

  • Applications in bioconjugation chemistry

  • Development of novel pharmaceutical intermediates

These investigations aim to expand the utility of the compound beyond its current applications, potentially opening new avenues for drug discovery and development.

Future Research Directions

Potential future directions for research with 2-[2-(2-Methoxyethoxy)ethoxy]ethane-1-sulfonyl chloride include:

  • Investigation of its interactions with proteins or enzymes to reveal insights into its utility as a therapeutic agent

  • Development of new methodologies for site-selective modification of biomolecules

  • Exploration of its potential in creating drug delivery systems

  • Studies of structure-activity relationships of derivatives to optimize therapeutic efficacy

These research avenues could significantly expand the compound's applications in pharmaceutical science and chemical biology.

Comparison with Related Compounds

Understanding 2-[2-(2-Methoxyethoxy)ethoxy]ethane-1-sulfonyl chloride in the context of related compounds provides valuable insights into its unique properties and applications.

Structural Analogs

Several structurally related compounds exhibit similar chemical behaviors but with distinct differences:

  • 2-(2-Methoxyethoxy)ethane-1-sulfonyl chloride: A shorter chain analog with two ether linkages instead of three

  • 2-Ethoxyethane-1-sulfonyl chloride: A significantly shorter chain with only one ether linkage

  • 2-(2-(2-Methoxyethoxy)ethoxy)-ethanol: Contains the same ether chain but terminates with a hydroxyl group instead of a sulfonyl chloride

These structural variations result in different physical properties, reactivity patterns, and applications .

Functional Comparison

The functional characteristics of 2-[2-(2-Methoxyethoxy)ethoxy]ethane-1-sulfonyl chloride distinguish it from its structural analogs:

  • Enhanced solubility in organic solvents due to the longer polyether chain

  • Modified reactivity profile influenced by the electronic effects of the extended ether linkages

  • Potential for different pharmacokinetic properties when incorporated into drug molecules

  • Altered physical properties such as boiling point, viscosity, and polarity

These functional differences highlight the importance of choosing the appropriate sulfonyl chloride reagent for specific synthetic applications .

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